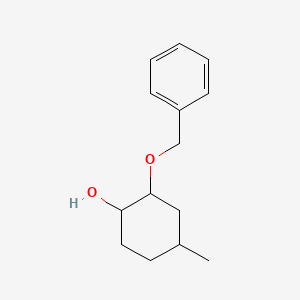

2-(benzyloxy)-4-methylcyclohexan-1-ol, Mixture of diastereomers

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(benzyloxy)-4-methylcyclohexan-1-ol, Mixture of diastereomers” is a mixture of diastereomers . Diastereomers are a type of stereoisomer . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters . They are not mirror images of each other .

Molecular Structure Analysis

Diastereomers have the same molecular formula and sequence of bonded elements but have a different arrangement of atoms in space . They are not mirror images of each other . If all of the chiral centers are of opposite ®/(S) configuration between two stereoisomers, they are enantiomers. If at least one, but not all of the chiral centers are opposite between two stereoisomers, they are diastereomers .Chemical Reactions Analysis

Diastereomers can react differently with different reagents . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers . These diastereomers can then be separated through crystallization and alkaline hydrolysis treatment .Physical And Chemical Properties Analysis

Diastereomers have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations . They also show similar, but not identical chemical properties .科学的研究の応用

1. Stereoselective Synthesis

In the field of stereoselective synthesis, diastereomeric mixtures of 2-substituted cyclohexyl acetates and benzoates have been rearranged using palladium(II) catalysis to yield β-acetoxy(or benzoyloxy)ethylidenecyclohexanes, demonstrating the potential of diastereomers in facilitating stereochemical control in organic synthesis (Tamaru et al., 1984).

2. Preparation of Saturated Isoindole-fused Heterocycles

In another study, t-2-Benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid, a related compound, was used to synthesize saturated isoindolo derivatives. This research shows the utility of these diastereomeric mixtures in the creation of novel heterocyclic compounds (Stájer et al., 2002).

3. Aldol/Epoxidation Reactions

A study involving the treatment of cyclohexanone and aromatic aldehydes with dimethylsulfoxonium methylide highlights the role of diastereomeric mixtures in tandem aldol/epoxidation reactions. This work showcases the importance of diastereoselectivity in synthesizing complex molecules with multiple stereocenters (Hansen et al., 2006).

4. Isolation and Separation Techniques

Research into the separation of diastereoisomeric mixtures, such as 2-methylcycloalkanols, has been conducted. This work is crucial for the purification and study of individual stereoisomers in chemical research (Lemiére et al., 2010).

5. Benzylation Catalysis

In a different study, the benzylation of various alcohols, including alicyclic alcohols like 2-methylcyclohexanol, was investigated. This research contributes to understanding the mechanisms and stereochemistry of benzylation reactions (Keramane et al., 2001).

作用機序

Target of Action

It’s known that diastereomers can interact differently with biological targets due to their distinct spatial configurations .

Mode of Action

It’s known that diastereomers can have different chemical behaviors and reactivities . This could lead to different interactions with their targets and subsequent changes in the biological system .

Biochemical Pathways

It’s known that diastereomers can influence different biochemical pathways due to their distinct spatial configurations .

Pharmacokinetics

It’s known that diastereomers can have different pharmacokinetic profiles due to their distinct spatial configurations .

Result of Action

It’s known that diastereomers can have different biological effects due to their distinct spatial configurations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(benzyloxy)-4-methylcyclohexan-1-ol, Mixture of diastereomers . These factors can include temperature, pH, and the presence of other substances, which can affect the compound’s solubility, stability, and interaction with its targets .

特性

IUPAC Name |

4-methyl-2-phenylmethoxycyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKXDBANPPQFNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-4-methylcyclohexan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine](/img/structure/B2682562.png)

![N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzohydrazide](/img/structure/B2682566.png)

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid](/img/structure/B2682567.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2682572.png)

![3-{[5-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}-1-phenylazetidin-2-one](/img/structure/B2682575.png)

![N'-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-methylbenzohydrazide](/img/structure/B2682580.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2682584.png)